molecular formula C21H20BrN3O B3684436 [3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

Cat. No.: B3684436
M. Wt: 410.3 g/mol
InChI Key: NUCZTYZREXULNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a piperidinylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone typically involves the cyclization of appropriate hydrazine derivatives with α,β-alkynic aldehydes. The reaction conditions often include the use of phenylselenyl chloride to facilitate the cyclization process . The one-pot reaction enables the in situ formation of α,β-alkynic hydrazones, which undergo cyclization upon direct treatment with phenylselenyl chloride, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis. One-pot multicomponent processes and novel reactants are also employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone has a wide range of scientific research applications, including:

Properties

IUPAC Name

[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCZTYZREXULNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Reactant of Route 3
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Reactant of Route 4
Reactant of Route 4
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Reactant of Route 5
Reactant of Route 5
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Reactant of Route 6
Reactant of Route 6
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.